Tert-butyl 2-amino-5-bromo-3-nitrobenzoate
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Overview
Description
Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is an organic compound with a complex structure that includes a tert-butyl ester, an amino group, a bromine atom, and a nitro group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-bromo-3-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-amino-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like sulfuric acid for the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 2-amino-5-bromo-3-aminobenzoate.
Hydrolysis: 2-amino-5-bromo-3-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-bromo-3-nitrobenzoate involves its reactivity due to the presence of multiple functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can participate in substitution reactions, while the amino group can engage in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitrobenzoic acid: Lacks the tert-butyl ester group.
Tert-butyl 2-amino-3-nitrobenzoate: Lacks the bromine atom.
Tert-butyl 2-amino-5-bromo-4-nitrobenzoate: Different position of the nitro group.
Uniqueness
Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 2-amino-5-bromo-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)7-4-6(12)5-8(9(7)13)14(16)17/h4-5H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAKXDGBARPBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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